[4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl][5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone
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Overview
Description
[4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl][5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone: is a complex organic compound featuring multiple functional groups, including bromine, trifluoromethyl, and difluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl][5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of Bromine and Trifluoromethyl Groups: Bromination and trifluoromethylation are carried out using reagents such as N-bromosuccinimide (NBS) and trifluoromethyl iodide (CF3I) in the presence of catalysts like copper(I) iodide (CuI).
Formation of the Methanone Linkage: The final step involves the coupling of the pyrazole derivatives through a methanone linkage, often using reagents like oxalyl chloride (COCl)2 and a base such as triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or modulators. The presence of halogen and trifluoromethyl groups can enhance the bioactivity and stability of these derivatives.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its derivatives may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the formulation of agrochemicals, such as herbicides or fungicides, due to its ability to interact with biological targets in plants and fungi.
Mechanism of Action
The mechanism of action of [4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl][5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can enhance binding affinity to enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole
- 5-(difluoromethyl)-3-methyl-4,5-dihydro-1H-pyrazole
Uniqueness
Compared to similar compounds, [4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl][5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone is unique due to the combination of its functional groups. The presence of both bromine and trifluoromethyl groups, along with the methanone linkage, provides distinct chemical properties and reactivity. This uniqueness makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H10BrF5N4O2 |
---|---|
Molecular Weight |
405.12 g/mol |
IUPAC Name |
[4-bromo-1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-[5-(difluoromethyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone |
InChI |
InChI=1S/C11H10BrF5N4O2/c1-4-3-10(23,9(13)14)21(18-4)8(22)6-5(12)7(11(15,16)17)20(2)19-6/h9,23H,3H2,1-2H3 |
InChI Key |
ASCAPAFLEUTLPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(C1)(C(F)F)O)C(=O)C2=NN(C(=C2Br)C(F)(F)F)C |
Origin of Product |
United States |
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